![molecular formula C13H12N4 B2401108 4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine CAS No. 1024019-01-9](/img/structure/B2401108.png)
4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine
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Overview
Description
The compound “4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
Synthesis Analysis
The synthesis of a similar compound, namely, 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole (DTP-Ph-Pyr), was reported to involve two stages. First, an aniline-based molecule, 4-(1H-pyrrol-1-yl)aniline (1), was synthesized. Then, the DTP-based monomer was synthesized under Pd catalysis .Scientific Research Applications
Electrochemical Applications
The compound has been used in the synthesis of a novel dithieno[3,2-b:2’,3’-d]pyrrole (DTP) derivative . This derivative was successfully obtained via electrochemical polymerization . The electrochemical properties of this novel polymer were discussed in detail .
Optical Applications
The polymer film derived from the compound exhibited a reversible electrochromic behavior . It showed an orange color in the neutral state and blue color in the oxidized state . It also had a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm2/C at 950 nm) .
Energy Storage
Conjugated polymers, which can be synthesized using this compound, have been used for energy storage .
Energy Trapping
These polymers can also be used for energy trapping .
Sensors
The compound can be used in the synthesis of conjugated polymers that are used in sensors .
Flexible Electronics
The compound can be used in the development of flexible electronics .
Biological Activities
The compound has shown interesting biological activities including cytotoxic, antimalarial, antileishmanial, anti-inflammatory, anti-HIV, and antifungal .
Therapeutic Applications
The pyrrole subunit in the compound has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, as well as the development of new synthesis methods and the investigation of its physical and chemical properties. The compound’s potential applications in areas such as energy storage, sensors, and flexible electronics could also be explored .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit human carbonic anhydrase (hca) isoforms .
Mode of Action
Compounds with similar structures have been found to interact with their targets, such as hca isoforms, leading to inhibition . This interaction can result in changes in the biological activity of the target, potentially affecting various cellular processes.
Biochemical Pathways
Similar compounds have been found to have the potential to inhibit the wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell growth and differentiation, and its disruption can have significant effects on cellular function.
Result of Action
The inhibition of hca isoforms and the potential disruption of the wnt/β-catenin signaling pathway suggest that this compound could have significant effects on cellular function .
properties
IUPAC Name |
4-(4-pyrrol-1-ylphenyl)-1H-pyrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-13-12(9-15-16-13)10-3-5-11(6-4-10)17-7-1-2-8-17/h1-9H,(H3,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLCEQHJGTXOMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=C(NN=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine |
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